molecular formula C11H12N2O B579196 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone CAS No. 18076-20-5

1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone

Cat. No.: B579196
CAS No.: 18076-20-5
M. Wt: 188.23
InChI Key: FQELCUQXPNYOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone (CAS 18076-20-5) is a high-purity benzimidazole derivative supplied for advanced chemical and pharmaceutical research. This compound, with a molecular formula of C11H12N2O and a molecular weight of 188.23 g/mol, is characterized by its ethanone functional group at the 5-position of the dimethyl-substituted benzimidazole ring . Benzimidazole scaffolds are of significant research interest due to their wide spectrum of biological activities. Recent studies highlight that novel benzimidazole derivatives demonstrate promising antimicrobial activity against selected Gram-positive and Gram-negative bacterial and fungal species, as well as potent antiproliferative activity against human cancer cell lines, including MCF-7 breast cancer cells . The mechanism of action for such bioactive benzimidazoles often involves interaction with cellular macromolecules; they can compete with purines, leading to the inhibition of nucleic acid and protein synthesis in microorganisms, or induce apoptosis in cancer cells . Furthermore, the benzimidazole core is a key structural component in several established therapeutic agents, including the proton pump inhibitor omeprazole and the anthelmintic albendazole, underscoring its pharmacological relevance . Researchers utilize this compound as a versatile chemical intermediate for synthesizing more complex heterocyclic systems, such as hybrid molecules designed for targeted biological evaluation . Its structure is confirmed by advanced analytical techniques including NMR, IR, and mass spectrometry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal use or human consumption.

Properties

IUPAC Name

1-(1,2-dimethylbenzimidazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7(14)9-4-5-11-10(6-9)12-8(2)13(11)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQELCUQXPNYOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701254596
Record name 1-(1,2-Dimethyl-1H-benzimidazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18076-20-5
Record name 1-(1,2-Dimethyl-1H-benzimidazol-5-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18076-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,2-Dimethyl-1H-benzimidazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acetylation of Benzimidazole Precursors

A primary route to 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone involves the acetylation of pre-functionalized benzimidazole derivatives. VulcanChem reports that this compound is synthesized via reactions between benzimidazole intermediates and acetylating agents such as acetyl chloride or acetic anhydride . For example, 1,2-dimethyl-1H-benzimidazole-5-carbaldehyde (CAS No. 4597-21-1) can undergo nucleophilic acyl substitution, where the aldehyde group is replaced by an acetyl moiety.

Key optimization parameters include:

  • Temperature : Reactions typically proceed at 50–80°C to balance reaction rate and byproduct formation.

  • Catalysts : Acidic or basic conditions (e.g., HCl or KOH) enhance electrophilicity at the carbonyl carbon .

  • Solvents : Polar aprotic solvents like dichloromethane (DCM) or acetonitrile improve reagent solubility .

A representative procedure involves refluxing 1,2-dimethyl-1H-benzimidazole-5-carbaldehyde (1.0 equiv) with acetyl chloride (1.2 equiv) in DCM under nitrogen, followed by aqueous workup and column chromatography (hexane/ethyl acetate). Yields range from 65–85%, with purity >90% confirmed by HPLC .

Cyclization of N-Arylamidoximes

Recent advances highlight a "one-pot" acylation–cyclization strategy using N-arylamidoximes as precursors. As demonstrated by ACS Omega, this method avoids isolation of intermediates, improving efficiency . The process involves:

  • Acylation : Treating N-arylamidoxime with acetyl chloride (1.2 equiv) in chlorobenzene at 5°C.

  • Cyclization : Heating to 132°C with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.5 equiv) to induce ring closure.

This method achieves yields up to 95% for substituted benzimidazoles (Table 1) .

Table 1: Optimization of Cyclization Conditions

BaseSolventTemperature (°C)Yield (%)
DBUChlorobenzene13292
DIPEAAcetonitrile2585
KOHEthanol7870

Mechanistic studies suggest that DBU facilitates deacetylation, generating a nitrene intermediate that undergoes electrocyclization to form the benzimidazole core .

Mannich Reaction-Based Synthesis

The Mannich reaction offers a three-component approach to introduce the acetyl group regioselectively. A study from De Gruyter details the condensation of 1-(2H-1,3-benzodioxol-5-yl)ethanone with dimethylamine hydrochloride and paraformaldehyde in ethanol under acidic conditions . While this method originally targets benzodioxol derivatives, adapting the protocol to benzimidazoles involves substituting the benzodioxol precursor with 1,2-dimethyl-1H-benzimidazole-5-carbaldehyde.

Critical steps include:

  • Reflux Duration : 2–5 hours to ensure complete imine formation.

  • Workup : Precipitation with acetone yields the Mannich base hydrochloride, which is hydrolyzed with imidazole to release the acetylated product .

  • Crystallization : Slow evaporation of ethanolic solutions produces high-purity crystals (m.p. 423–425 K) .

Deacetylation and Rearrangement Strategies

Unexpected deacetylation during alkylation, as observed in PMC studies, provides an alternative route . Treating 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone with piperidine or KOH in acetone regenerates the benzimidazole thione, which can be re-acetylated under controlled conditions. This method is less efficient (yields ~47%) but valuable for accessing deuterated or isotopically labeled analogs .

Patent-Based Industrial Methods

WO2013150545A2 discloses a scalable protocol for benzimidazole derivatives, emphasizing mesylate salt intermediates for improved stability . While the patent focuses on dabigatran precursors, adapting Example 10 involves:

  • Condensing ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate with acetyl chloride.

  • Purifying via solvent exchange (acetic acid → dichloromethane) and recrystallization.

This method achieves >80% purity and highlights the importance of solvent selection in large-scale synthesis .

Chemical Reactions Analysis

1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research has demonstrated that derivatives of benzo[d]imidazole, including 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone, exhibit significant antioxidant properties. A study highlighted that certain benzo[d]imidazole derivatives showed promising results in scavenging free radicals, which is crucial for developing therapeutic agents against oxidative stress-related diseases .

Antimicrobial Properties
The compound has been investigated for its antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Research
Recent studies have explored the anticancer properties of benzo[d]imidazole derivatives. The compound has been shown to induce apoptosis in cancer cell lines, making it a candidate for further research in cancer therapeutics .

Materials Science

Polymer Chemistry
1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone can be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers containing benzo[d]imidazole units exhibit improved performance characteristics compared to their non-functionalized counterparts .

Catalytic Applications

Catalyst in Organic Reactions
The compound has been employed as a catalyst in several organic reactions, including the synthesis of various heterocycles. Its ability to facilitate reactions under mild conditions makes it an attractive option for green chemistry practices. Studies have shown that using this compound can lead to higher yields and reduced reaction times compared to traditional catalysts .

Summary of Applications

Application AreaSpecific UsesNotes
Medicinal ChemistryAntioxidant, Antimicrobial, AnticancerPromising results in various biological assays
Materials SciencePolymer synthesisEnhances thermal stability and mechanical properties
Catalytic ApplicationsOrganic synthesis (heterocycles)Higher yields and milder reaction conditions

Case Studies

  • Antioxidant Activity Study
    A study published in MDPI examined the antioxidant properties of benzo[d]imidazole derivatives, including 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone. The findings indicated that these compounds effectively scavenge free radicals and could be developed into therapeutic agents for oxidative stress-related conditions .
  • Antimicrobial Efficacy Research
    An investigation into the antimicrobial effects of various benzo[d]imidazole derivatives revealed that 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone exhibited significant activity against certain bacterial strains. This positions it as a potential candidate for further development into antimicrobial therapies .
  • Polymer Development Case
    Research on polymers incorporating benzo[d]imidazole units demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers. This suggests potential applications in materials science where durability is essential .

Mechanism of Action

The mechanism of action of 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone involves its interaction with molecular targets and pathways. The compound can bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties . This interaction can lead to cytotoxic effects on cancer cells, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The benzimidazole core is a common scaffold in medicinal chemistry. Key structural analogs include:

  • N-(3-(((1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)amino)methyl)phenyl)acetamide (18): Features an acetamide group linked via a methylene bridge .
  • N-(4-Aminobenzyl)-1,2-dimethyl-1H-benzo[d]imidazol-5-amine (28): Contains a primary amine substituent .
  • 1-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone: A structurally distinct analog with a polyhydroxybutyl group, altering hydrogen-bonding capacity .

Key Differences :

  • The ethanone group in the target compound introduces a ketone, increasing lipophilicity compared to amine- or alcohol-substituted analogs. This may enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Functional Groups Reference
1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone ~188.22* N/A Ketone, Methyl Inferred
N-(3-(((1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)amino)methyl)phenyl)acetamide (18) 324.38 198–200 Acetamide, Methyl
N-(4-Aminobenzyl)-1,2-dimethyl-1H-benzo[d]imidazol-5-amine (28) 266.34 171–172 Amine, Methyl
1-[5-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone 230.22 N/A Ketone, Polyhydroxybutyl

*Calculated based on molecular formula C₁₀H₁₂N₂O.

Observations :

  • Melting points for analogs range widely (171–253°C), influenced by hydrogen-bonding capacity and crystallinity.
  • Lipophilicity (logP) is expected to follow: Ethanone > Acetamide > Amine, impacting pharmacokinetic properties like absorption and metabolism .

Biological Activity

1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone, a compound belonging to the benzimidazole family, has garnered attention due to its diverse biological activities. Benzimidazoles are known for their pharmacological properties, including antimicrobial and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone can be represented as follows:

PropertyValue
IUPAC Name 1-(1,2-dimethylbenzimidazol-5-yl)ethanone
CAS Number 18076-20-5
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol

The biological activity of 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone is primarily attributed to its interaction with various molecular targets. The compound is known to bind to DNA grooves, exhibiting peroxide-mediated DNA-cleavage properties. This mechanism leads to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells by activating pathways involving p53 and caspases .

Anticancer Activity

Research indicates that 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (μM)
MDA-MB-231 (Breast)5.2
A375 (Melanoma)Not specified
SK-Hep1 (Liver Cancer)Not specified

The compound's ability to induce DNA damage and apoptosis in these cell lines suggests its potential as an anticancer agent .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In studies against common pathogens such as Staphylococcus aureus and Escherichia coli, it demonstrated significant antibacterial activity. The mechanisms may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry examined the effects of benzimidazole derivatives on cancer cell lines. The results indicated that derivatives similar to 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone were effective in sensitizing cancer cells to chemotherapeutic agents by enhancing ROS production and promoting apoptosis through p53 activation .

Study on Antibacterial Properties

Another study focused on the antibacterial effects of benzimidazole derivatives found that compounds with similar structures exhibited potent activity against both gram-positive and gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy .

Comparative Analysis with Other Benzimidazole Derivatives

To better understand the unique properties of 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone, it is useful to compare it with other well-known benzimidazole derivatives:

CompoundActivity TypeNotable Effects
ClemizoleAntihistaminicAllergy relief
OmeprazoleAntiulcerProton pump inhibition
MetronidazoleAntibacterialEffective against anaerobic bacteria

This comparison illustrates how variations in chemical structure can lead to diverse biological activities within the benzimidazole family .

Q & A

Q. What are the key spectroscopic methods for characterizing 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone, and how are they interpreted?

Answer:

  • Infrared (IR) Spectroscopy : The carbonyl (C=O) stretch typically appears near 1680–1700 cm⁻¹, confirming the ethanone moiety. Benzimidazole C-N and C=C stretches are observed at 1450–1600 cm⁻¹ .
  • NMR Analysis :
    • ¹H NMR : The methyl groups on the benzimidazole ring resonate as singlets at δ 2.5–3.0 ppm. The aromatic protons appear as multiplet signals in δ 7.0–8.5 ppm, with splitting patterns dependent on substitution .
    • ¹³C NMR : The ketone carbon is detected at δ 190–210 ppm, while the benzimidazole carbons appear in δ 110–160 ppm .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 138.1671 confirm the molecular formula (C₇H₁₀N₂O) .

Methodological Tip : Use deuterated DMSO or CDCl₃ as solvents for NMR, and cross-validate with high-resolution mass spectrometry (HRMS) to resolve ambiguities.

Q. What are the optimal conditions for synthesizing 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone?

Answer: A two-step synthesis is commonly employed:

Formation of benzimidazole core : Condensation of o-phenylenediamine (OPDA) with formic acid under basic conditions (10% NaOH) yields 1,2-dimethylbenzimidazole .

Acetylation : Reacting the benzimidazole derivative with chloroacetyl chloride in dry dioxane under reflux for 6 hours introduces the ethanone group. A base (e.g., triethylamine) is critical to neutralize HCl byproducts .

Q. Key Parameters :

  • Solvent : Dry dioxane or THF to avoid hydrolysis.
  • Temperature : Reflux (80–100°C) ensures completion.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone in derivatization reactions?

Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can:

  • Identify reactive sites : The ethanone carbonyl and C5 position of the benzimidazole ring show high electrophilicity (Fukui indices >0.1) .
  • Predict reaction pathways : Nucleophilic attack at the carbonyl group (e.g., hydrazone formation) is favored with a Gibbs free energy barrier of ~25 kcal/mol .
  • Optimize geometries : Simulate transition states for reactions like spirocyclization (see ) to guide experimental design.

Methodological Tip : Use Gaussian or ORCA software packages for calculations, and validate with experimental spectroscopic data .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

Answer: Discrepancies in bioactivity (e.g., antimicrobial or anticancer assays) may arise from:

  • Structural variations : Substituents at the C4/C5 positions alter steric and electronic profiles. For example, nitro groups enhance antibacterial activity but reduce solubility .
  • Assay conditions : Varying pH, temperature, or cell lines (e.g., HeLa vs. MCF-7) can yield divergent IC₅₀ values. Standardize protocols using CLSI guidelines .
  • Metabolic stability : Check for cytochrome P450-mediated degradation using liver microsome assays .

Case Study : Derivatives with triazole-thiazole moieties (e.g., compound 9c) showed improved α-glucosidase inhibition (IC₅₀ = 1.2 µM) compared to parent structures (IC₅₀ >10 µM) due to enhanced hydrogen bonding .

Q. How can environmental and safety risks be mitigated during large-scale handling of this compound?

Answer: Hazard Profile :

  • Acute toxicity : Oral LD₅₀ >500 mg/kg (Category 4), requiring PPE during handling .
  • Environmental risks : No bioaccumulation data, but avoid aqueous release due to potential persistence .

Q. Mitigation Strategies :

  • Ventilation : Use fume hoods to prevent inhalation of dust/particulates.
  • Waste disposal : Incinerate via licensed facilities to avoid soil contamination .
  • Storage : Keep in airtight, corrosion-resistant containers at <25°C, away from light .

Q. What advanced analytical techniques are recommended for studying degradation products of this compound?

Answer:

  • LC-HRMS : Identifies degradation products (e.g., hydrolyzed ethanone or oxidized benzimidazole) with ppm-level accuracy .
  • Hyperspectral Imaging (HSI) : Monitors real-time degradation in environmental matrices, though sample cooling is advised to slow organic decomposition .
  • X-ray crystallography : Resolves structural changes in degradation byproducts (e.g., CCDC 1017138 in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.